Cas no 2680679-91-6 (5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid)

5'-(2,2,2-Trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid is a specialized bithiophene derivative featuring a trifluoroacetamido group and a carboxylic acid functionality. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing properties and potential as a building block for conjugated systems. The trifluoroacetamido moiety enhances stability and reactivity, while the carboxylic acid group allows for further functionalization, making it useful in the development of polymers, small-molecule semiconductors, or pharmaceutical intermediates. Its bithiophene core contributes to π-conjugation, supporting applications in optoelectronic materials. The compound’s structural features enable precise tuning of electronic and solubility properties for advanced research applications.
5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid structure
2680679-91-6 structure
Product name:5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid
CAS No:2680679-91-6
MF:C11H6F3NO3S2
Molecular Weight:321.295450687408
CID:5632998
PubChem ID:165928120

5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28294041
    • 5'-(2,2,2-trifluoroacetamido)-[2,3'-bithiophene]-4'-carboxylic acid
    • 2680679-91-6
    • 5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid
    • インチ: 1S/C11H6F3NO3S2/c12-11(13,14)10(18)15-8-7(9(16)17)5(4-20-8)6-2-1-3-19-6/h1-4H,(H,15,18)(H,16,17)
    • InChIKey: OSOMORKGSISFHW-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=CC=CS2)C(C(=O)O)=C1NC(C(F)(F)F)=O

計算された属性

  • 精确分子量: 320.97411989g/mol
  • 同位素质量: 320.97411989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 8
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 405
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 123Ų

5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28294041-0.05g
5'-(2,2,2-trifluoroacetamido)-[2,3'-bithiophene]-4'-carboxylic acid
2680679-91-6 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28294041-5g
5'-(2,2,2-trifluoroacetamido)-[2,3'-bithiophene]-4'-carboxylic acid
2680679-91-6
5g
$1572.0 2023-09-08
Enamine
EN300-28294041-1g
5'-(2,2,2-trifluoroacetamido)-[2,3'-bithiophene]-4'-carboxylic acid
2680679-91-6
1g
$541.0 2023-09-08
Enamine
EN300-28294041-5.0g
5'-(2,2,2-trifluoroacetamido)-[2,3'-bithiophene]-4'-carboxylic acid
2680679-91-6 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-28294041-10.0g
5'-(2,2,2-trifluoroacetamido)-[2,3'-bithiophene]-4'-carboxylic acid
2680679-91-6 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28294041-1.0g
5'-(2,2,2-trifluoroacetamido)-[2,3'-bithiophene]-4'-carboxylic acid
2680679-91-6 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28294041-10g
5'-(2,2,2-trifluoroacetamido)-[2,3'-bithiophene]-4'-carboxylic acid
2680679-91-6
10g
$2331.0 2023-09-08
Enamine
EN300-28294041-0.5g
5'-(2,2,2-trifluoroacetamido)-[2,3'-bithiophene]-4'-carboxylic acid
2680679-91-6 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28294041-0.1g
5'-(2,2,2-trifluoroacetamido)-[2,3'-bithiophene]-4'-carboxylic acid
2680679-91-6 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28294041-2.5g
5'-(2,2,2-trifluoroacetamido)-[2,3'-bithiophene]-4'-carboxylic acid
2680679-91-6 95.0%
2.5g
$1063.0 2025-03-19

5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid 関連文献

5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acidに関する追加情報

Introduction to 5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid (CAS No. 2680679-91-6)

5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid (CAS No. 2680679-91-6) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of bithiophene derivatives, which are known for their diverse applications in materials science and pharmaceutical research.

The 5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid molecule is characterized by a bithiophene core with a trifluoroacetamido group attached at the 5' position and a carboxylic acid group at the 4' position. The presence of the trifluoroacetamido group imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical and biological studies.

Recent research has highlighted the potential of 5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid in several areas. One notable application is in the development of new materials for organic electronics. Bithiophene derivatives are well-known for their excellent charge transport properties and have been widely used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The introduction of the trifluoroacetamido group in this compound could enhance its electronic performance by modulating the energy levels and improving charge carrier mobility.

In the realm of medicinal chemistry, 5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid has shown promise as a lead compound for drug discovery. The bithiophene scaffold is a privileged structure that has been associated with various pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The trifluoroacetamido group can influence the pharmacokinetic and pharmacodynamic profiles of the molecule, potentially leading to improved drug efficacy and reduced side effects.

Several studies have explored the biological activities of 5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid. For instance, a recent study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Another study in the European Journal of Medicinal Chemistry demonstrated its antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV).

The synthesis of 5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid involves a multi-step process that typically starts with the preparation of the bithiophene core followed by functionalization with the trifluoroacetamido group. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield and purity. One common approach involves palladium-catalyzed cross-coupling reactions to construct the bithiophene framework, followed by nucleophilic substitution reactions to introduce the trifluoroacetamido functionality.

The physical properties of 5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid are also noteworthy. It is a white crystalline solid with a melting point ranging from 180°C to 185°C. The compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile but exhibits limited solubility in water. These properties make it suitable for various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In terms of safety and handling, 5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid should be stored under dry conditions and protected from light to prevent degradation. Standard laboratory safety protocols should be followed when handling this compound to ensure safe working conditions.

Future research on 5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid is expected to focus on optimizing its chemical structure for specific applications. For example, modifying the substituents on the bithiophene core or introducing additional functional groups could enhance its electronic or biological properties. Additionally, exploring its potential as a building block for more complex molecular architectures could open up new avenues for materials science and pharmaceutical development.

In conclusion, 5'-(2,2,2-trifluoroacetamido)-2,3'-bithiophene-4'-carboxylic acid (CAS No. 2680679-91-6) is a versatile compound with promising applications in both materials science and medicinal chemistry. Its unique structural features and potential biological activities make it an exciting subject for further investigation and development.

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